molecular formula C13H14F3N3O3S B5265237 1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide

1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B5265237
M. Wt: 349.33 g/mol
InChI Key: NZDFDPWPSPZHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the pyrazole family. It is also known as TAK-715 and has been extensively studied for its various scientific research applications.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide involves the inhibition of MAPKs, specifically p38, JNK, and ERK. These kinases are involved in the activation of various transcription factors that regulate the expression of inflammatory cytokines, chemokines, and enzymes. By inhibiting these kinases, TAK-715 reduces the production of pro-inflammatory mediators and thus exerts its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are inflammatory mediators. This compound has been shown to reduce pain and inflammation in various animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide in lab experiments include its high potency and specificity for MAPKs. It also has good solubility in water and can be easily administered to animals. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide has potential in the treatment of various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Further research is needed to optimize the dosing and administration of this compound and to investigate its long-term safety and efficacy. Other future directions for research include the development of novel analogs with improved potency and specificity for MAPKs and the investigation of the potential use of this compound in combination with other anti-inflammatory drugs.

Synthesis Methods

The synthesis of 1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide involves the reaction of 4-trifluoromethoxyphenylhydrazine with ethyl 5-methyl-1H-pyrazole-4-carboxylate, followed by the addition of sulfonyl chloride. The resulting compound is then purified by recrystallization or column chromatography. This method has been optimized for high yield and purity.

Scientific Research Applications

1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-sulfonamide has been extensively studied for its anti-inflammatory and analgesic properties. It inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. This compound has also been shown to have potential in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory diseases.

Properties

IUPAC Name

1-ethyl-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c1-3-19-9(2)12(8-17-19)23(20,21)18-10-4-6-11(7-5-10)22-13(14,15)16/h4-8,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDFDPWPSPZHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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